Physicochemical Property Comparison: Calculated LogP and Hydrogen-Bond Donor/Acceptor Profile Versus Furan-Thiophene and Sulfonamide-Sulfone Analogs
In silico prediction (ALOGPS 2.1) of the target compound versus three structurally closest commercially available analogs reveals a higher calculated lipophilicity (cLogP = 2.8) compared to the thiophene analog (cLogP = 2.3) and the unsubstituted phenyl analog (cLogP = 2.1), while maintaining a comparable topological polar surface area (TPSA = 87 Ų) [1]. The target compound has one hydrogen-bond donor (amide NH) and six hydrogen-bond acceptors, which is one more acceptor than the direct methylsulfonyl-to-sulfonamide replacement analog (five acceptors) [1]. These differences may translate into altered membrane permeability and solubility, although no experimental logD or solubility data are available for direct comparison [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | cLogP = 2.8; HBA = 6 |
| Comparator Or Baseline | Thiophene analog (CAS not available): cLogP = 2.3; HBA = 6. Unsubstituted phenyl analog: cLogP = 2.1; HBA = 5. Sulfonamide analog: cLogP = 1.8; HBA = 5. |
| Quantified Difference | ΔcLogP target vs. thiophene analog = +0.5; ΔcLogP target vs. sulfonamide analog = +1.0; ΔHBA target vs. sulfonamide analog = +1 |
| Conditions | ALOGPS 2.1 in silico prediction using canonical SMILES; no experimental chromatographic logD data available. |
Why This Matters
Lipophilicity differences of ≥0.5 log units are often associated with significant changes in membrane permeability and metabolic clearance, making the target compound potentially more permeable but also more susceptible to CYP-mediated metabolism than its less lipophilic analogs.
- [1] ALOGPS 2.1 online prediction tool. Virtual Computational Chemistry Laboratory. Calculated logP and TPSA for N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide and structural analogs. View Source
